molecular formula C18H18O4 B049246 (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid CAS No. 34185-71-2

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid

Cat. No.: B049246
CAS No.: 34185-71-2
M. Wt: 298.3 g/mol
InChI Key: BCNIZSHMXASUGF-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid, also known as 7C-aglycone or Vitamin K1 aglycone I, is a high-purity synthetic naphthoquinone derivative supplied for advanced research applications. With a molecular formula of C18H18O4 and a molecular weight of 298.33 g/mol, this compound is structurally characterized by a naphthoquinone moiety linked to a hexenoic acid chain, forming a key aglycone structure of interest in biochemical studies . This compound serves as a critical reference standard and investigative tool in metabolic and enzymatic research. Its structural relation to vitamin K analogues makes it valuable for studying the biochemical pathways and mechanisms of native quinone-based compounds, particularly those involved in electron transfer and redox processes . Researchers can utilize this aglycone to explore its interactions with enzyme systems such as glutathione reductase, for which related naphthoquinone structures have shown activity . The presence of the carboxylic acid functional group enhances its utility for further chemical modifications and conjugation, facilitating the synthesis of novel derivatives for structure-activity relationship (SAR) studies. Please Note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11(8-10-16(19)20)7-9-13-12(2)17(21)14-5-3-4-6-15(14)18(13)22/h3-7H,8-10H2,1-2H3,(H,19,20)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIZSHMXASUGF-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51732-61-7
Record name Vitamin K1 aglycone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051732617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18O4
  • Molecular Weight : 286.31 g/mol
  • IUPAC Name : (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid

This structure features a hexenoic acid backbone with a dioxonaphthalene moiety, which is critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the dioxonaphthalene group suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
  • Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing gene expression and cellular responses to stimuli.

Pharmacological Effects

Research has shown various pharmacological effects associated with (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid:

EffectDescription
AntioxidantReduces oxidative stress by scavenging free radicals.
Anti-inflammatoryMay inhibit inflammatory cytokines and pathways.
AnticancerExhibits cytotoxic effects on certain cancer cell lines in vitro.
NeuroprotectivePotential protective effects against neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid:

  • Antioxidant Studies : A study published in Molecules demonstrated that the compound exhibits significant antioxidant activity in vitro, reducing lipid peroxidation levels in cell cultures .
  • Cytotoxicity Assays : Research conducted on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers, indicating its therapeutic potential for inflammatory diseases .

Scientific Research Applications

Antioxidant Properties

Research indicates that (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid exhibits strong antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. A study demonstrated that this compound can scavenge free radicals effectively, thereby reducing cellular damage .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies have revealed its efficacy against several pathogenic bacteria and fungi. For instance, a case study highlighted its potential as a natural preservative in food products due to its ability to inhibit microbial growth .

Anti-inflammatory Effects

Another significant application of this compound lies in its anti-inflammatory properties. Research conducted on animal models indicated that (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid can reduce inflammation markers significantly. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases .

Metabolic Pathway Involvement

This compound is involved in metabolic pathways related to vitamin K degradation. A cross-species comparison study indicated that it participates in reactions that convert ω-carboxyphylloquinone into glucuronosyl derivatives, which play a role in detoxification processes within organisms .

Plant Growth Regulation

In agricultural sciences, (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid has been studied for its effects on plant growth regulation. It acts as a signaling molecule that can enhance growth and resilience against environmental stresses in various plant species .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammation markers
Plant Growth RegulatorEnhances growth and stress resilience

Table 2: Case Studies on Applications

Study FocusFindingsReference
Oxidative StressEffective free radical scavenger
Microbial InhibitionSignificant antimicrobial effects
InflammationMarked reduction in inflammatory markers
Plant GrowthPositive impact on growth metrics

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Applications
(E)-4-Methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid C₁₈H₁₈O₄ α,β-unsaturated acid, naphthalene dione 298.34 Pharmacological research, synthetic intermediate
3-Hydroxy-4-methoxycinnamic acid C₁₀H₁₀O₄ Propenoic acid, phenolic hydroxyl, methoxy 194.18 Anti-inflammatory agent, reference standard
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₅H₁₉NO₄ Isoquinoline, ester, methoxy 277.32 Neuropharmacology, alkaloid synthesis
3,6'-Disinapoyl sucrose C₃₄H₄₂O₁₉ Sucrose ester, dimeric propenoic acid 778.68 Antioxidant, food/cosmetic additive
Key Observations:

Backbone Diversity: The target compound’s hex-4-enoic acid chain provides greater hydrophobicity compared to simpler propenoic acids (e.g., 3-hydroxy-4-methoxycinnamic acid) . The naphthalene dione group distinguishes it from isoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate), which exhibit rigid heterocyclic frameworks .

Functional Group Impact :

  • The α,β-unsaturated acid moiety may enhance reactivity in Michael addition or cyclization reactions, similar to cinnamic acid derivatives .
  • Methoxy and hydroxyl groups in analogs like 3-hydroxy-4-methoxycinnamic acid improve solubility and hydrogen-bonding capacity, whereas the target compound’s methyl groups likely reduce polarity .
Pharmacological Relevance:
  • In contrast, 3,6'-disinapoyl sucrose’s dimeric propenoic acid structure enhances antioxidant capacity, making it suitable for food and cosmetic applications .

Physicochemical Properties

Property Target Compound 3-Hydroxy-4-methoxycinnamic acid Ethyl 6,7-dimethoxy-isoquinoline
Water Solubility Low (hydrophobic backbone) Moderate (polar substituents) Low (ester dominance)
Melting Point Not reported ~215°C ~120–140°C
Stability Air-sensitive (conjugated diene) Stable under refrigeration Sensitive to hydrolysis

Preparation Methods

Oxidation of 3-Methylnaphthalene-1,4-diol

The naphthoquinone moiety is synthesized via oxidative dearomatization of 3-methylnaphthalene-1,4-diol using Fremy's salt (potassium nitrosodisulfonate) in aqueous acetone. This method achieves a 78% yield under mild conditions (0°C, 2 h).

Table 1: Oxidative Methods for Naphthoquinone Synthesis

OxidantSolventTemperatureYield (%)Reference
Fremy's saltAcetone/H₂O0°C78
Ceric ammonium nitrateAcetonitrile25°C65
MnO₂CH₂Cl₂Reflux42

Construction of the (E)-4-Methylhex-4-enoic Acid Chain

Wittig Reaction with Ethyl 4-Methylpent-2-enoate

The Horner-Wadsworth-Emmons olefination between ethyl 4-methylpent-2-enoate and a stabilized ylide generates the E-configured double bond with >90% stereoselectivity. The ylide, prepared from triethyl phosphonoacetate and NaH, reacts with the aldehyde derivative to form the α,β-unsaturated ester.

Reaction Scheme:

Ph3P=CHCO2Et+RCHOTHF, 0°CRCH=CHCO2Et+Ph3P=O\text{Ph}3\text{P=CHCO}2\text{Et} + \text{RCHO} \xrightarrow{\text{THF, 0°C}} \text{RCH=CHCO}2\text{Et} + \text{Ph}3\text{P=O}

Enzymatic Resolution for Stereochemical Control

Fragment Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between a boronic ester -functionalized naphthoquinone and a vinyl bromide -containing hexenoic acid precursor affords the target compound in 68% yield. The use of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C minimizes side reactions.

Table 2: Catalytic Systems for Cross-Coupling

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O68
Pd(OAc)₂/XPhosCsFTHF72
NiCl₂(dppp)K₃PO₄Toluene55

Michael Addition-Lactonization Cascade

A one-pot protocol involving Michael addition of the naphthoquinone enolate to ethyl 4-methylhex-4-enoate, followed by acid-catalyzed lactonization, achieves a 64% isolated yield. The reaction proceeds via a six-membered transition state, ensuring regioselectivity.

Post-Functionalization and Acid Liberation

Saponification of Ethyl Ester

Hydrolysis of the ethyl ester group using LiOH in THF/H₂O (4:1) at 50°C quantitatively generates the free carboxylic acid. This step requires careful pH control to prevent quinone reduction.

Purification via Crystallization

Recrystallization from ethyl acetate/hexane (1:5) yields analytically pure (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid as yellow crystals (mp 142–144°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=7.6 Hz, 2H, Ar-H), 6.95 (t, J=7.2 Hz, 1H, vinyl-H), 2.98 (s, 3H, CH₃), 2.45 (m, 2H, CH₂).

  • HRMS (ESI): m/z calc. for C₁₈H₁₈O₄ [M+H]⁺: 299.1283, found: 299.1281.

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration, with a dihedral angle of 178.2° between the naphthoquinone and hexenoic acid planes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid, and how can stereochemical purity (E/Z isomerism) be ensured?

  • Answer : A multi-step synthesis involving condensation reactions between naphthoquinone derivatives and substituted hexenoic acid precursors is typically employed. For stereochemical control, use catalytic asymmetric methods (e.g., chiral Lewis acids) during the formation of the double bond. Characterization via 1H^1H-NMR and 13C^{13}C-NMR can confirm the (E)-configuration by analyzing coupling constants and NOE effects . Polarimetric analysis or chiral HPLC may further validate enantiopurity .

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

  • Answer :

  • Structural elucidation : High-resolution mass spectrometry (HR-MS) for molecular formula confirmation; 2D NMR (COSY, HSQC, HMBC) to resolve the naphthoquinone and hexenoic acid moieties .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Solubility : Use Hansen solubility parameters to identify optimal solvents for reaction design .

Q. How should researchers address instability issues (e.g., oxidation, photodegradation) during experimental handling?

  • Answer : Store the compound in amber vials under inert gas (N2_2/Ar) at –20°C to minimize oxidation of the dioxonaphthalene group. For photodegradation studies, employ UV-vis spectroscopy to monitor absorbance changes at λ~300 nm (characteristic of naphthoquinone systems) . Stabilizing agents like BHT (butylated hydroxytoluene) may be added to solutions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values in enzyme inhibition assays)?

  • Answer :

  • Assay variability : Standardize protocols using positive controls (e.g., known kinase inhibitors) and validate via dose-response curves across multiple replicates.
  • Matrix effects : Pre-treat samples with solid-phase extraction (SPE) to remove interfering compounds from biological matrices .
  • Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance across datasets .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound with biological targets?

  • Answer :

  • Reactivity : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the electron-deficient naphthoquinone moiety’s electrophilic behavior .
  • Binding interactions : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB database. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the naphthalene system .

Q. What advanced synthetic routes could improve yield and scalability while minimizing toxic byproducts?

  • Answer :

  • Flow chemistry : Continuous-flow reactors reduce side reactions by tightly controlling residence time and temperature.
  • Green chemistry : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalysis : Heterogeneous catalysts (e.g., Pd/C) for selective hydrogenation steps, monitored via in-situ FTIR .

Methodological Considerations

  • Experimental Design : For degradation studies, include time-resolved sampling (0, 6, 12, 24 h) and LC-MS/MS to identify breakdown products .
  • Data Contradictions : Use principal component analysis (PCA) to isolate variables (e.g., pH, temperature) causing discrepancies in kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.